molecular formula C26H31N3O5S B1684420 Zolantidine dimaleate CAS No. 104076-39-3

Zolantidine dimaleate

Cat. No.: B1684420
CAS No.: 104076-39-3
M. Wt: 497.6 g/mol
InChI Key: ZKHYAKSUYKITHP-BTJKTKAUSA-N
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Description

Zolantidine dimaleate is a potent, selective, and brain-penetrating histamine H2 receptor antagonist. It is known for its ability to cross the blood-brain barrier and exert central effects. The compound is primarily used in scientific research to study the role of histamine H2 receptors in various physiological and pathological processes .

Scientific Research Applications

Zolantidine dimaleate has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the reactivity and binding properties of histamine H2 receptors.

    Biology: Helps in understanding the role of histamine H2 receptors in various biological processes, including gastric acid secretion and immune response.

    Medicine: Investigated for its potential therapeutic effects in conditions like peptic ulcers and allergic reactions.

    Industry: Utilized in the development of new histamine H2 receptor antagonists and related compounds .

Mechanism of Action

Target of Action

Zolantidine dimaleate is a potent, selective, and brain-penetrating antagonist of the histamine H2 receptor . The histamine H2 receptor is a protein that is primarily found in the stomach lining and acts as a target for histamine to stimulate the secretion of gastric acid.

Mode of Action

As an antagonist of the histamine H2 receptor, this compound binds to these receptors and blocks the action of histamine . This prevents the secretion of gastric acid, which is normally stimulated by histamine’s interaction with the H2 receptors.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By blocking the histamine H2 receptors, this compound inhibits the production of gastric acid, thereby reducing acidity in the stomach .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. Its ability to cross the blood-brain barrier indicates that it has good distribution properties .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion . This can help alleviate conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD). Additionally, this compound has been reported to induce antinociception , suggesting a role in pain modulation.

Biochemical Analysis

Biochemical Properties

Zolantidine dimaleate interacts with the histamine H2 receptor, acting as an antagonist . This interaction involves binding to the receptor, preventing histamine from exerting its effects. The nature of this interaction is inhibitory, as this compound blocks the action of histamine, a neurotransmitter involved in various physiological processes .

Cellular Effects

This compound, by acting as a histamine H2 receptor antagonist, can influence various cellular processes. It can affect cell signaling pathways related to the histamine H2 receptor, potentially impacting gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the histamine H2 receptor, thereby inhibiting the action of histamine This can lead to changes in gene expression and cellular processes associated with this receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolantidine dimaleate involves multiple steps, starting with the preparation of the core benzothiazole structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Zolantidine dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zolantidine dimaleate stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. This makes it a valuable tool in research focused on central histamine H2 receptors and their role in various physiological and pathological conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Zolantidine dimaleate can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "4-(2-methylimidazol-1-yl)butylamine", "maleic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-chloro-5-nitrobenzoic acid is reacted with sodium hydroxide in water to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 4-(2-methylimidazol-1-yl)butylamine in diethyl ether to form the desired product, 2-(4-(2-methylimidazol-1-yl)butylamino)-5-nitrobenzoic acid.", "Step 3: The product from step 2 is then reacted with maleic acid in hydrochloric acid to form Zolantidine dimaleate." ] }

CAS No.

104076-39-3

Molecular Formula

C26H31N3O5S

Molecular Weight

497.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C22H27N3OS.C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZKHYAKSUYKITHP-BTJKTKAUSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

104076-39-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zolantidine dimaleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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